

Sila-Morpholine Analogues Demonstrate Superior Antifungal Potency Over Fenpropimorph

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Compound of Interest

Compound Name: 4-(2,2-Diphenylethyl)morpholine

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Researchers have synthesized a series of sila-morpholine analogues that exhibit significantly enhanced antifungal activity against a range of human fungal pathogens when compared to the established agricultural fungicide, fenpropimorph. A standout analogue, designated as compound 24, has shown superior fungicidal potential, marking a promising development in the search for new and more effective antifungal agents.[1][2][3]

The investigation into these novel silicon-containing morpholine derivatives reveals that their mechanism of action mirrors that of fenpropimorph, targeting the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[1][3] Both fenpropimorph and its sila-analogues inhibit two key enzymes in this pathway: C14-sterol reductase and C8-C7 sterol isomerase.[4][5][6] This dual-target action is considered advantageous as it may reduce the likelihood of resistance development.

Comparative Antifungal Activity

Quantitative analysis of the antifungal activity of the most potent sila-morpholine analogue, compound 24, against various fungal strains shows a marked improvement over fenpropimorph. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values for compound 24 were consistently lower than those for fenpropimorph, indicating greater efficacy at lower concentrations.



| Compound | Organism | IC50 (µg/mL) | MIC (µg/mL) | MFC (µg/mL) |
|--|--------------------------------|--------------|-------------|-------------|
| Sila-analogue 24 | Candida albicans ATCC 24433 | 0.19 | 0.5 | 1 |
| Candida albicans ATCC 10231 | 0.21 | 0.5 | 1 | |
| Cryptococcus neoformans ATCC 34664 | 0.09 | 0.25 | 0.5 | |
| Candida glabrata NCYC 388 | 0.45 | 1 | 2 | _ |
| Candida tropicalis ATCC 750 | 0.33 | 1 | 2 | _ |
| Aspergillus niger ATCC 10578 | 0.98 | 2 | 4 | _ |
| Fenpropimorph | Candida albicans ATCC 24433 | 1.9 | 4 | 8 |
| Candida albicans ATCC 10231 | 2.1 | 4 | 8 | |
| Cryptococcus neoformans ATCC 34664 | 0.9 | 2 | 4 | _ |
| Candida glabrata NCYC 388 | 4.3 | 8 | 16 | _ |
| Candida tropicalis ATCC 750 | 3.8 | 8 | 16 | _ |
| Aspergillus niger ATCC 10578 | 5.2 | 16 | 32 | _ |

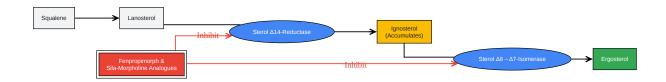


Data sourced from a study on silicon-incorporated morpholine antifungals.[1]

Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary mode of action for both fenpropimorph and its sila-analogues is the disruption of ergosterol synthesis in fungi.[1][4][5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting the enzymes sterol $\Delta 14$ -reductase and sterol $\Delta 8 \rightarrow \Delta 7$ -isomerase, these compounds lead to a depletion of ergosterol and an accumulation of abnormal sterols in the fungal cell membrane.[4][5] This disruption of the membrane's structure and function ultimately inhibits fungal growth and proliferation.[4] The fungistatic effect is directly linked to the specific inhibition of this pathway.[4]



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Caption: Inhibition of the ergosterol biosynthesis pathway by fenpropimorph and silamorpholine analogues.

Experimental Protocols

The antifungal activity of the sila-morpholine analogues and fenpropimorph was determined using the broth microdilution assay as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]

Broth Microdilution Assay:



- Preparation of Fungal Inoculum: Fungal strains were grown on appropriate agar plates.
 Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5
 McFarland standard. This suspension was further diluted in RPMI-1640 medium to obtain the final desired inoculum concentration.
- Drug Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in RPMI-1640 medium in 96-well microtiter plates.
- Incubation: The standardized fungal inoculum was added to each well containing the diluted compounds. The plates were incubated at 35°C for 24-48 hours.
- Determination of IC50, MIC, and MFC:
 - IC50 (50% Inhibitory Concentration): The concentration of the compound that caused a 50% reduction in fungal growth compared to the drug-free control was determined spectrophotometrically.
 - MIC (Minimum Inhibitory Concentration): The lowest concentration of the compound that resulted in no visible fungal growth was recorded as the MIC.[1]
 - MFC (Minimum Fungicidal Concentration): An aliquot from each well showing no visible growth was sub-cultured onto fresh agar plates. The lowest concentration at which no colony formation was observed after incubation was determined as the MFC.[1]

Conclusion

The incorporation of silicon into the morpholine scaffold has proven to be a successful strategy for enhancing antifungal potency. The sila-morpholine analogue 24, in particular, has demonstrated superior activity against a panel of clinically relevant fungal pathogens compared to fenpropimorph. This enhanced efficacy, coupled with a well-established mechanism of action, positions these sila-analogues as promising candidates for the development of new antifungal therapies. Further investigation into their pharmacokinetic properties and in vivo efficacy is warranted.



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